2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone
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Overview
Description
2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone is an aromatic ketone compound characterized by the presence of chloro, chlorophenyl, and fluoro substituents on a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the acylation of 3-chlorophenyl with 2-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Substitution Reactions: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Conversely, oxidation can convert the ketone to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol can be used for nucleophilic substitution reactions.
Reduction: Sodium borohydride (NaBH4) in ethanol is commonly used for the reduction of the ketone group.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium is used for oxidation reactions.
Major Products:
Reduction: 2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropanol.
Oxidation: 2’-Chloro-3-(3-chlorophenyl)-4’-fluorobenzoic acid.
Scientific Research Applications
2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
2’-Chloro-3-(3-chlorophenyl)-4’-fluoroacetophenone: Similar structure but with an acetophenone backbone.
3-(3-Chlorophenyl)-4’-fluoropropiophenone: Lacks the 2’-chloro substituent.
2’-Chloro-4’-fluoropropiophenone: Lacks the 3-(3-chlorophenyl) substituent.
Uniqueness: 2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone is unique due to the combination of chloro, chlorophenyl, and fluoro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(18)9-14(13)17/h1-3,5-6,8-9H,4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEKYBBYHHUNLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644445 |
Source
|
Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-32-1 |
Source
|
Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(3-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898787-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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